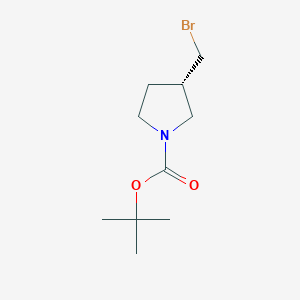

(S)-1-Boc-3-(Bromomethyl)pyrrolidine

説明

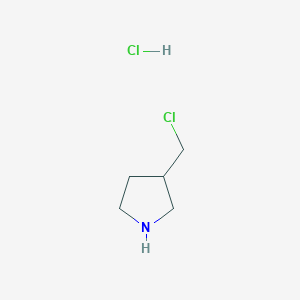

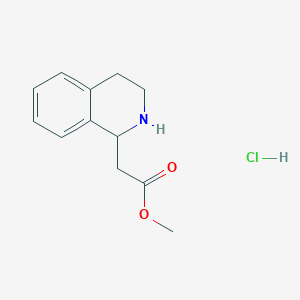

“(S)-1-Boc-3-(Bromomethyl)pyrrolidine” is a chemical compound with the molecular weight of 264.16 . It is also known as "3(S)-BROMOMETHYL-PYRROLIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER" .

Synthesis Analysis

The synthesis of pyrrolidine derivatives often involves the use of cyclic or acyclic precursors . For instance, one of the starting points for the synthesis of certain derivatives was (2S)-1-(chloroacetyl)pyrrolidine-2-carbonitrile, which could be obtained from S-proline via a chloroacetylation followed by an amidation of its carboxylate group .Molecular Structure Analysis

The pyrrolidine ring is a five-membered nitrogen heterocycle . It is characterized by sp3-hybridization, which allows efficient exploration of the pharmacophore space . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Chemical Reactions Analysis

The pyrrolidine ring is a versatile scaffold in drug discovery, and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been described in the literature . The ring can be constructed from different cyclic or acyclic precursors, or functionalized preformed pyrrolidine rings can be used .科学的研究の応用

Synthesis Methods

- Iron Catalyzed Cross-Coupling and Ring Closing Metathesis : N-Boc protected pyrrolidines, including compounds similar to (S)-1-Boc-3-(Bromomethyl)pyrrolidine, have been synthesized using iron-catalyzed cross-coupling followed by ring closing metathesis (Østergaard et al., 2002).

- Palladium-Catalyzed α-Arylation : The enantioselective α-arylation of N-Boc pyrrolidine, closely related to this compound, has been achieved using palladium catalysis (Barker et al., 2011).

Ring Contraction and Transformation

- Ring Contraction of Piperidines to Pyrrolidines : A study shows the conversion of 3-methoxypiperidines into 2-(bromomethyl)pyrrolidines, demonstrating a process related to the transformation of this compound (Tehrani et al., 2000).

- Reduction and Transformation into Piperidin-3-ones : The reduction of 5-(bromomethyl)-1-pyrrolinium bromides to 2-(bromomethyl)pyrrolidines and their subsequent transformation into piperidin-3-ones offers insights into chemical transformations relevant to this compound (D’hooghe et al., 2008).

Alkaloid Syntheses

- Copper-Mediated Organolithium Reagents in Alkaloid Syntheses : Research involving scalemic 2-pyrrolidinylcuprates, which may be derived from compounds like this compound, has been conducted for the synthesis of various alkaloids (Dieter et al., 2005).

Chiral Synthesis and Asymmetric Deprotonation

- Asymmetric Synthesis of 2-Aryl-Boc-Pyrrolidines : Highly enantioselective synthesis methods for compounds like this compound have been developed, highlighting the importance of chiral synthesis in this field (Wu et al., 1996).

Enantioselective Processes and Synthetic Applications

- Enantioselective Deprotonation and Synthesis : Studies on the enantioselective deprotonation of N-Boc-piperidine and its implications for the synthesis of related compounds, including this compound, offer valuable insights (Bailey et al., 2002).

- Partial Reduction of Pyrroles and Natural Product Synthesis : Research on the partial reduction of N-Boc pyrroles, related to the chemical structure of this compound, provides insights into routes for natural product synthesis (Donohoe & Thomas, 2007).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

tert-butyl (3S)-3-(bromomethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18BrNO2/c1-10(2,3)14-9(13)12-5-4-8(6-11)7-12/h8H,4-7H2,1-3H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQNGQGISAMHLST-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H](C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80679930 | |

| Record name | tert-Butyl (3S)-3-(bromomethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80679930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1067230-64-1 | |

| Record name | tert-Butyl (3S)-3-(bromomethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80679930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(3-Chlorobenzoyl)piperidin-3-yl]methanol](/img/structure/B1487601.png)

![4-{2-[2-(Trifluoromethyl)phenyl]ethyl}piperidine hydrochloride](/img/structure/B1487603.png)

![N-{[4-(benzyloxy)phenyl]methyl}-2-chloroacetamide](/img/structure/B1487606.png)

![Methyl 5-amino-2-[2-(propan-2-yl)piperazin-1-yl]-benzoate](/img/structure/B1487608.png)

amine](/img/structure/B1487612.png)

![2-[(8-Chloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluoroctyl)oxyl]-1,1,2,2-tetrafluoro-ethanesulfonic acid,potassium salt](/img/structure/B1487618.png)